Baseline Androgen Receptor (AR) Binding Affinity Comparison
The unsubstituted 6-amino-4-trifluoromethylquinolin-2(1H)-one exhibits a modest baseline affinity for the human androgen receptor (hAR) with an IC₅₀ of 26 nM, providing a starting point for synthetic elaboration. In contrast, the optimized SARM LGD-2226, derived from this scaffold via bis(trifluoroethyl)ation, demonstrates a markedly enhanced potency with an EC₅₀ of 0.2 nM . This 130-fold difference in functional potency highlights the compound's unique value as a modular intermediate that can be tuned for high potency .
| Evidence Dimension | Androgen Receptor Potency |
|---|---|
| Target Compound Data | IC₅₀ = 26 nM (transcriptional activation assay in CV-1 cells) |
| Comparator Or Baseline | LGD-2226: EC₅₀ = 0.2 nM |
| Quantified Difference | 130-fold higher potency for LGD-2226 relative to the parent scaffold's IC₅₀ |
| Conditions | Human androgen receptor (hAR) transcriptional activation assay in CV-1 mammalian cells; pH 7.4, 2°C |
Why This Matters
This quantitative gap defines the compound's primary utility as a versatile synthetic intermediate rather than a final active agent, guiding procurement for SARM synthesis programs.
- [1] BindingDB. (2007). BDBM18526: 6-amino-4-(trifluoromethyl)-1,2-dihydroquinolin-2-one. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=18526 View Source
